molecular formula C22H25N3O3 B14952451 N-(3,4-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,4-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14952451
M. Wt: 379.5 g/mol
InChI Key: QKCARVZWNQLPAB-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic structures. Common synthetic routes include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions.

    Introduction of the acetamide group: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or other reduced heterocycles.

Scientific Research Applications

N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-TRIAZOL-5-YL]PHENOXY}ACETAMIDE
  • N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}ACETAMIDE

Uniqueness

What sets N-[(3,4-DIMETHYLPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)21-24-22(28-25-21)18-7-9-19(10-8-18)27-13-20(26)23-12-17-6-5-15(3)16(4)11-17/h5-11,14H,12-13H2,1-4H3,(H,23,26)

InChI Key

QKCARVZWNQLPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C)C

Origin of Product

United States

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